molecular formula C13H13N3O3 B11168220 4-Acetylamino-N-(5-methyl-isoxazol-3-yl)-benzamide

4-Acetylamino-N-(5-methyl-isoxazol-3-yl)-benzamide

Cat. No.: B11168220
M. Wt: 259.26 g/mol
InChI Key: UOPCGKHXCOSGFM-UHFFFAOYSA-N
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Description

4-acetamido-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features an acetamido group and an oxazole ring, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of 4-acetamido-N-(5-methyl-1,2-oxazol-3-yl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxazole derivatives.

Scientific Research Applications

4-acetamido-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetamido-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of an acetamido group.

    4-acetamido-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.

Uniqueness

4-acetamido-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido and oxazole moieties contribute to its versatility in various chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

4-acetamido-N-(5-methyl-1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C13H13N3O3/c1-8-7-12(16-19-8)15-13(18)10-3-5-11(6-4-10)14-9(2)17/h3-7H,1-2H3,(H,14,17)(H,15,16,18)

InChI Key

UOPCGKHXCOSGFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)NC(=O)C

solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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